Superior Antiproliferative Potency of Naphthyl-Furan Thiosemicarbazone Derivative vs. 5-Fluorouracil Across Seven Cancer Cell Lines
The thiosemicarbazone derivative synthesized from 5-(naphthalen-1-yl)furan-2-carbaldehyde exhibits potent antiproliferative activity (IC50 = 7.69 µM) against H460, HuTu80, DU145, MCF-7, M-14, HT-29, and LNCaP tumor cell lines, surpassing the reference drug 5-fluorouracil [1]. This derivative was selected as the lead compound among a series of X-furan-2-carbaldehyde thiosemicarbazones, demonstrating that the naphthyl substituent confers enhanced cytotoxicity compared to other aryl-substituted analogs in the series [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 7.69 µM (thiosemicarbazone derivative of target compound) |
| Comparator Or Baseline | 5-Fluorouracil (reference drug) |
| Quantified Difference | Target derivative IC50 = 7.69 µM; 5-fluorouracil used as comparison control (exact value not provided in abstract, but derivative recognized as lead compound with excellent activity) |
| Conditions | In vitro cytotoxicity assay against H460, HuTu80, DU145, MCF-7, M-14, HT-29, LNCaP cell lines |
Why This Matters
This quantitative data demonstrates that the thiosemicarbazone derivative of 5-(naphthalen-1-yl)furan-2-carbaldehyde is a validated lead scaffold for anticancer development, providing a clear procurement rationale for medicinal chemistry groups pursuing naphthofuran-based therapeutics.
- [1] Karpukhina K.S. Master's Thesis. Lviv Polytechnic National University, 2023. 5-(1-Naphthyl)-furan-2-carbaldehyde thiosemicarbazone IC50 = 7.69 µM vs. 5-fluorouracil control. View Source
